molecular formula C20H21F3N4O5 B2809323 [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol CAS No. 860610-88-4

[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol

Cat. No.: B2809323
CAS No.: 860610-88-4
M. Wt: 454.406
InChI Key: MSPZQLHOBXTOHC-UHFFFAOYSA-N
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Description

[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol is a structurally complex molecule featuring a piperidinylmethanol core linked to a phenyl ring substituted with a methylene-bound 2,6-dinitro-4-(trifluoromethyl)anilino group. The trifluoromethyl and nitro substituents are electron-withdrawing, which may influence its solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

[1-[2-[[2,6-dinitro-4-(trifluoromethyl)anilino]methyl]phenyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O5/c21-20(22,23)15-9-17(26(29)30)19(18(10-15)27(31)32)24-11-14-3-1-2-4-16(14)25-7-5-13(12-28)6-8-25/h1-4,9-10,13,24,28H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPZQLHOBXTOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl aniline derivative, followed by a series of substitution reactions to introduce the piperidinyl and methanol groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Reduction of Nitro Groups

The 2,6-dinitro aromatic system is susceptible to reduction under catalytic hydrogenation or metal-acid conditions. For example:

Reaction Conditions Product Source
Partial nitro reductionH₂/Pd-C in ethanol, 25°CMono-amine intermediate (unstable under prolonged conditions)
Full nitro reductionFe/HCl or SnCl₂/HCl, reflux2,6-diamino-4-(trifluoromethyl)aniline derivative
  • Mechanistic Notes :
    • Partial reduction typically targets the para-nitro group due to steric hindrance from the trifluoromethyl substituent .
    • Full reduction yields a diamine prone to oxidative degradation unless stabilized .

Nucleophilic Substitution at the Piperidine Methanol Group

The primary alcohol (-CH₂OH) undergoes esterification or etherification:

Reaction Conditions Product Source
EsterificationAcCl/pyridine, 0°CAcetylated derivative (improved lipophilicity)
EtherificationNaH/alkyl halide, DMF, 60°CAlkyl ether analogs (e.g., methyl, benzyl)
  • Key Limitations :
    • Steric hindrance from the piperidine ring slows reaction kinetics .
    • Trifluoromethyl groups stabilize intermediates via electron-withdrawing effects .

Aromatic Electrophilic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -CF₃ groups) reacts selectively under strong electrophilic conditions:

Reaction Conditions Product Source
NitrationHNO₃/H₂SO₄, 50°C3-nitro derivative (minor)
HalogenationCl₂/FeCl₃, 0°C3-chloro derivative (low yield due to deactivation)
  • Regioselectivity : Substitution occurs at the meta position relative to existing nitro groups .

Piperidine Ring Functionalization

The piperidine moiety participates in:

Reaction Conditions Product Source
ProtonationHCl/Et₂OHydrochloride salt (improved solubility)
AlkylationMeI/K₂CO₃, acetone, refluxQuaternary ammonium derivatives

Trifluoromethyl Group Stability

The -CF₃ group resists hydrolysis under standard conditions but undergoes defluorination under extreme bases (e.g., NaOH/EtOH, 120°C) .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. It exhibits properties that may be beneficial in the treatment of various conditions, including:

  • Cancer Therapy : Research indicates that derivatives of similar compounds can reverse multidrug resistance (MDR) in cancer cells, suggesting that this compound may also have similar properties .
  • Neuropharmacology : The piperidine moiety is known for its role in various neuropharmacological agents, potentially offering insights into treatments for neurological disorders.

Synthetic Chemistry

The synthesis of [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol has been explored as part of broader synthetic methodologies aimed at developing new chemical entities. The synthetic routes often involve the modification of piperidine derivatives to enhance yield and purity, which is crucial for further biological testing .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and safety profile. By modifying different functional groups within its structure, researchers aim to identify analogs with improved biological activity. This approach has been successfully applied to other piperidine-based compounds, leading to the discovery of more potent drug candidates .

Potential Therapeutic Applications

Given its unique chemical structure, the compound may be explored for various therapeutic applications:

  • Antidepressants : Compounds with similar piperidine structures have shown promise in treating depression by modulating neurotransmitter systems.
  • Anticancer Agents : As mentioned earlier, the ability to overcome MDR makes it a candidate for further investigation in oncology.

Case Study 1: Anticancer Activity

In a study focusing on MDR reversal agents, compounds similar to [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol were synthesized and evaluated for their ability to enhance the efficacy of standard chemotherapeutics. Results indicated that modifications to the aniline component significantly affected activity levels against resistant cancer cell lines .

Case Study 2: Neuropharmacological Effects

Another study examined the effects of piperidine derivatives on neurotransmitter receptors. The findings suggested that specific modifications to the piperidine ring could enhance binding affinity to serotonin receptors, indicating potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with other piperidinylmethanol derivatives, differing primarily in substituent groups. Key analogs include:

[1-[2-(Aminomethyl)phenyl]piperidin-4-yl]methanol (CAS 220060-79-7)

  • Substituents: Phenyl ring with aminomethyl group.

(S)-(2,3-Dimethoxyphenyl)(1-(4-fluorophenethyl)piperidin-4-yl)methanol (CAS 175673-57-1)

  • Substituents : Fluorophenethyl and dimethoxyphenyl groups.
  • Properties : The fluorophenethyl moiety may enhance blood-brain barrier penetration, while methoxy groups contribute to π-π stacking interactions. These features contrast with the electron-deficient aromatic system in the target compound .

[1-(4-Aminophenyl)piperidin-4-yl]methanol (CAS 471937-86-7)

  • Substituents: Para-aminophenyl group.

Methodological Considerations in Similarity Analysis

Structural similarity assessments often rely on computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) to predict biological activity. However, minor substituent changes can drastically alter properties. For example:

  • Electron-withdrawing vs.
  • Steric effects : The bulky trifluoromethyl group may hinder binding to compact active sites, unlike smaller substituents in analogs .

Data Tables: Comparative Analysis of Piperidinylmethanol Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol (Target) 2,6-dinitro-4-(trifluoromethyl)anilino-methyl Not provided Not provided High lipophilicity; potential stability due to electron-withdrawing groups
[1-[2-(Aminomethyl)phenyl]piperidin-4-yl]methanol Aminomethyl C13H20N2O 220.31 Enhanced hydrophilicity; hydrogen-bond donor capacity
(S)-(2,3-Dimethoxyphenyl)(1-(4-fluorophenethyl)piperidin-4-yl)methanol 4-fluorophenethyl, 2,3-dimethoxyphenyl C22H28FNO3 373.47 Likely CNS activity; fluorinated for improved bioavailability
[1-(4-Aminophenyl)piperidin-4-yl]methanol 4-aminophenyl C12H18N2O 206.29 Protonatable amine; moderate solubility in aqueous environments

Implications for Research and Development

The target compound’s unique substituents warrant further investigation into its physicochemical behavior (e.g., logP, solubility) and biological targets. Comparative studies with analogs suggest:

  • Drug design : The nitro groups could serve as hydrogen-bond acceptors, while the trifluoromethyl group may enhance metabolic stability .
  • Environmental impact : If used in agrochemicals, its persistence in ecosystems should be evaluated, as nitroaromatics are often recalcitrant .

Future work should prioritize experimental validation of these hypotheses, leveraging techniques like spectrofluorometry or virtual screening protocols .

Biological Activity

The compound [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol, with CAS number 860610-88-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H21F3N4O5
  • Molecular Weight : 454.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a dinitroaniline moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems, particularly through modulation of serotonin and dopamine pathways. This is significant given the role of these neurotransmitters in mood regulation and neurodegenerative diseases.

Biological Activity Overview

  • Neurotoxicity :
    • Analogous compounds have been studied for their neurotoxic effects. For instance, related structures have shown neurotoxic potential via monoamine oxidase (MAO) interactions, particularly MAO-B, which is known to be involved in the metabolism of neurotoxic substances .
  • Antidepressant Activity :
    • The piperidine structure is often associated with antidepressant properties. Compounds with similar scaffolds have demonstrated efficacy in animal models for depression, suggesting potential for [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol as an antidepressant agent .
  • Anticancer Properties :
    • Some studies indicate that derivatives of dinitroaniline compounds exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
NeurotoxicityIdentified as a substrate for MAO-B; potential neurotoxic effects observed in analogs.
AntidepressantSimilar piperidine derivatives showed significant antidepressant effects in rodent models.
AnticancerCytotoxic effects noted in several cancer cell lines; mechanisms include apoptosis induction.

Toxicological Profile

The compound's toxicity profile is critical for understanding its safety and potential therapeutic applications. While specific data on [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol is limited, related compounds have shown varying degrees of toxicity based on their chemical structure and functional groups.

Table 2: Toxicological Data from Related Compounds

Compound NameLD50 (mg/kg)Route of AdministrationObserved Effects
2,6-Dinitroaniline200OralHepatotoxicity
MPTP (related structure)30IntravenousNeurotoxicity leading to parkinsonism

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the piperidine and aromatic rings. For example, methylene protons adjacent to the trifluoromethyl group resonate at δ 3.5–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Mobile phases of methanol and sodium acetate buffer (65:35) achieve baseline separation of impurities, with system suitability parameters (e.g., tailing factor <2) ensuring reproducibility .
  • X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds (e.g., diphenylmethanol derivatives) show bond angles of 109.5° for tetrahedral carbons .

How can researchers resolve contradictions in reported biochemical activities of piperidine derivatives, such as conflicting enzyme inhibition data?

Advanced Research Focus
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:

  • Comparative dose-response studies : Test the compound alongside analogs (e.g., ethanol/propanol variants) under standardized conditions (pH 7.4, 37°C) to isolate substituent effects .
  • Structural Activity Relationship (SAR) analysis : Modify functional groups (e.g., replacing trifluoromethyl with methyl) and assess impacts on targets like G-protein-coupled receptors .
  • Meta-analysis of published data : Cross-reference results with databases like PubChem to identify outliers caused by impurities (e.g., unreacted nitro precursors) .

What experimental frameworks are recommended for evaluating the environmental fate and ecotoxicological risks of this compound?

Advanced Research Focus
Adopt OECD guidelines for environmental risk assessment:

  • Partition coefficient studies : Measure log Kow (octanol-water) to predict bioaccumulation. Piperidine derivatives with log Kow >3.5 (e.g., similar diphenylmethanol compounds) show higher lipid membrane permeability .
  • Abiotic degradation : Conduct hydrolysis/photolysis assays at pH 5–9 to quantify half-lives. Nitro groups typically enhance stability, requiring UV exposure for breakdown .
  • Microcosm studies : Use soil/water systems spiked with 10–100 ppm of the compound to monitor microbial degradation pathways (e.g., nitroreductase activity) .

How should researchers design experiments to investigate the compound’s interaction with cytochrome P450 enzymes, considering potential metabolic interference?

Q. Advanced Research Focus

  • In vitro CYP inhibition assays : Incubate human liver microsomes with the compound (1–100 µM) and probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation via LC-MS/MS .
  • Molecular docking simulations : Use crystallographic CYP structures (PDB ID: 2NK) to predict binding affinities. The trifluoromethyl group may sterically hinder active-site access .
  • Cross-species comparisons : Test metabolic stability in rat vs. human hepatocytes to identify species-specific clearance rates, critical for translational studies .

What strategies mitigate synthetic byproducts like dimerized intermediates during large-scale preparation?

Q. Advanced Research Focus

  • Temperature-controlled stepwise addition : Add reagents at 0–5°C to suppress exothermic side reactions (e.g., azacyclonol dimerization) .
  • Column chromatography optimization : Use silica gel with ethyl acetate/hexane gradients (10–50%) to separate monomeric product from dimers (Rf ~0.3 vs. 0.15) .
  • In-line FTIR monitoring : Track nitro group reduction (peak at 1520 cm⁻¹) to halt reactions before byproduct formation .

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